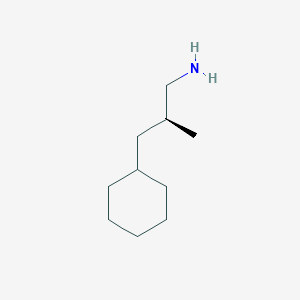

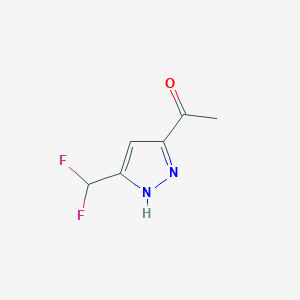

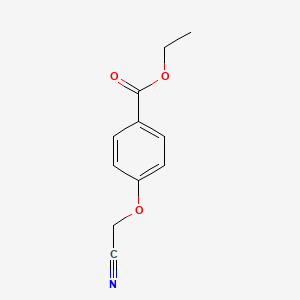

5-Acetyl-3-(difluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

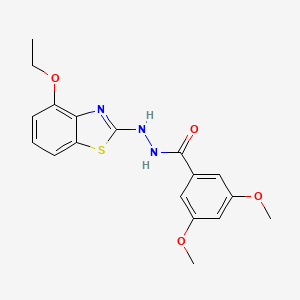

5-Acetyl-3-(difluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP, and it is a pyrazole derivative that has a difluoromethyl group attached to it. The difluoromethyl group is responsible for the unique properties of DFP, which make it a promising candidate for scientific research.

Scientific Research Applications

Fischer Indole Synthesis (FIS) and Total Synthesis of Natural Products

The Fischer indole synthesis (FIS) is an essential reaction in organic chemistry. It has found widespread use in the synthesis of indole rings, which serve as the structural framework for many natural products. Specifically, indole alkaloids—a class of biologically active compounds—often contain an indole ring. Researchers have employed FIS to construct these indole-based alkaloids in total synthesis efforts .

Zwitterionic Indolo[2,3-a]quinolizine Alkaloids

In 2006, Lipinska and colleagues reported a unified synthetic approach for the total synthesis of zwitterionic indolo[2,3-a]quinolizine alkaloids. FIS played a crucial role in this process, demonstrating its utility in accessing complex alkaloid structures .

1H-Pyrazolo[4,3-e][1,2,4]triazine Derivatives

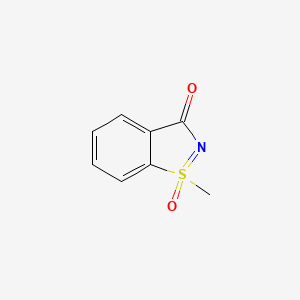

Semicarbazone and thiosemicarbazone derivatives of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine serve as reactive intermediates. These intermediates are valuable for the synthesis of 1H-pyrazolo[4,3-e][1,2,4]triazine derivatives via acid-promoted ring closure. The resulting compounds may have diverse applications in medicinal chemistry and materials science .

Building Blocks for Polyfunctionalized Heterocyclic Systems

3-(Bromoacetyl)coumarins, which can be derived from 5-acetyl-3-(difluoromethyl)-1H-pyrazole, serve as versatile building blocks. Researchers have utilized these compounds in the preparation of polyfunctionalized heterocyclic systems. Their reactivity allows for the construction of industrially significant scaffolds with diverse functionalities .

properties

IUPAC Name |

1-[5-(difluoromethyl)-1H-pyrazol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-3(11)4-2-5(6(7)8)10-9-4/h2,6H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJUCYLOXZMIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC(=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-3-(difluoromethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(2-methoxyacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2656987.png)

![3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2656995.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)